N-(Triphenylphosphoranylidene)-m-toluidine
Overview
Description
N-(Triphenylphosphoranylidene)-m-toluidine is an organophosphorus compound characterized by the presence of a triphenylphosphoranylidene group attached to an m-toluidine moiety. This compound is notable for its applications in organic synthesis, particularly in the formation of various phosphorus-containing compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenylphosphoranylidene)-m-toluidine typically involves the reaction of triphenylphosphine with m-toluidine under specific conditions. One common method is the Staudinger reaction, where triphenylphosphine reacts with an azide to form an iminophosphorane intermediate, which then reacts with m-toluidine to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to control temperature, pressure, and reaction time. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(Triphenylphosphoranylidene)-m-toluidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoranes. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
N-(Triphenylphosphoranylidene)-m-toluidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Triphenylphosphoranylidene)-m-toluidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. This property makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Triphenylphosphoranylidene)-m-toluidine include:
- (Triphenylphosphoranylidene)acetaldehyde
- Methyl (triphenylphosphoranylidene)acetate
- (Formylmethylene)triphenylphosphorane
Uniqueness
This compound is unique due to the presence of the m-toluidine moiety, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules, where precise control over reaction pathways is required .
Properties
IUPAC Name |
(3-methylphenyl)imino-triphenyl-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22NP/c1-21-12-11-13-22(20-21)26-27(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25/h2-20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAFUCDSCJBJKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189390 | |
Record name | N-(Triphenylphosphoranylidene)-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35843-75-5 | |
Record name | 3-Methyl-N-(triphenylphosphoranylidene)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35843-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Triphenylphosphoranylidene)-m-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035843755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC158470 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Triphenylphosphoranylidene)-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(triphenylphosphoranylidene)-m-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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